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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties and

conformational stability of cycloundecanone (C₁₁H₂₀O), a medium-sized cyclic ketone of

interest in organic synthesis and medicinal chemistry. This document synthesizes available

experimental data and computational findings to offer a detailed resource for professionals in

relevant scientific fields.

Thermodynamic Properties
The thermodynamic properties of cycloundecanone are crucial for understanding its reactivity,

phase behavior, and potential applications. While a complete experimental dataset is not

available in the literature, key thermodynamic parameters have been determined, primarily

through combustion calorimetry and vapor pressure measurements.

Enthalpy of Formation and Combustion
The standard enthalpy of formation (ΔfH°) and combustion (ΔcH°) for liquid cycloundecanone
were determined by G. Wolf in 1972 using bomb calorimetry. These values are fundamental for

assessing the molecule's energetic stability.
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Thermodynamic
Property

Value (kJ/mol) Method Reference

Standard Enthalpy of

Combustion, liquid

(ΔcH°liquid)

-6800.7 ± 2.0
Combustion

Calorimetry (Bomb)
Wolf, 1972[1]

Standard Enthalpy of

Formation, liquid

(ΔfH°liquid)

-386.4 ± 2.1
Combustion

Calorimetry (Bomb)
Wolf, 1972[1]

Phase Change Thermodynamics
The enthalpies associated with phase transitions, such as vaporization and fusion, provide

insight into the intermolecular forces and physical state of cycloundecanone under different

conditions.

Property Value
Temperature
(K)

Method Reference

Boiling Point 520.3 N/A N/A Wolf, 1972[2]

Enthalpy of

Vaporization

(ΔvapH°)

64.35 ± 0.63 N/A
Vapor Pressure

Measurement
Wolf, 1972[2]

Enthalpy of

Fusion (ΔfusH)
23.0 287.7 DSC

Gonthier-Vassal

and Szwarc,

1998[3]

Heat Capacity and Entropy
As of this review, experimental data for the standard molar heat capacity (Cp) and standard

molar entropy (S°) of cycloundecanone are not readily available in the peer-reviewed

literature. These properties are essential for calculating the Gibbs free energy of formation and

predicting the temperature dependence of thermodynamic equilibria.
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In the absence of experimental data, computational methods can provide reliable estimates for

heat capacity and entropy.[4] These calculations typically involve:

Quantum Chemical Calculations: Determining the vibrational frequencies from first principles

(ab initio or DFT methods).

Statistical Mechanics: Using the calculated vibrational frequencies, along with rotational and

translational contributions, to compute the heat capacity and entropy.[4]

For complex molecules with multiple conformers, like cycloundecanone, the overall

thermodynamic properties are a population-weighted average of the properties of the individual

conformers.

Stability and Conformational Analysis
Cycloundecanone is a medium-sized ring, a class of molecules known for its unique

conformational complexity and inherent ring strain.[5] Unlike small rings dominated by angle

strain or large rings that are relatively strain-free, medium-sized rings exhibit significant

transannular strain (non-bonded interactions across the ring) and torsional strain.[5]

A recent study by Tsoi et al. (2022) using chirped-pulse Fourier transform microwave

spectroscopy combined with computational calculations has provided a detailed picture of the

conformational landscape of cycloundecanone in the gas phase.[5][6] This study identified

nine distinct conformations, highlighting the molecule's flexibility.

The stability of these conformers is primarily governed by a delicate balance of minimizing

transannular hydrogen-hydrogen interactions and reducing eclipsed C-H bonds (torsional

strain).[5][6]

Conformational Isomers and Relative Energies
The computational work by Tsoi et al. provides the relative energies of the nine identified

conformers of cycloundecanone. This data is crucial for understanding the population of each

conformer at a given temperature and thus the overall thermodynamic properties and reactivity

of the molecule.
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Conformer
Relative Gibbs Free
Energy (ΔG) (cm⁻¹)

Relative Energy + ZPC
(ΔE+ZPC) (cm⁻¹)

I -291.5 -532.9

II -407.6 -562.3

III -404.3 -580.3

IV 463.5 643.9

V 566.5 754.6

VI 628.4 790.3

VII -629.0 -675.8

VIII 764.0 820.5

IX 784.4 -635.5

Data extracted from Tsoi et al., J. Phys. Chem. A 2022, 126, 36, 6185–6193.[7] Note: The

energies are given in wavenumbers (cm⁻¹), a common unit in spectroscopy.

The following diagram illustrates the relationship between the different forms of strain and the

conformational complexity that determines the overall stability of cycloundecanone.
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Factors Influencing Cycloundecanone Stability
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Factors influencing the stability of cycloundecanone.

Experimental Protocols
This section outlines the methodologies for the key experiments cited in this guide.

Combustion Calorimetry (for Enthalpy of Formation and
Combustion)
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The standard enthalpy of combustion of cycloundecanone was determined using a bomb

calorimeter. This technique measures the heat released during the complete combustion of a

substance in a constant-volume container.

Experimental Workflow:

Sample Preparation: A precisely weighed sample of liquid cycloundecanone is placed in a

crucible inside a high-pressure stainless steel vessel, known as a "bomb."

Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30

atm to ensure complete combustion.

Calorimeter Assembly: The bomb is submerged in a known quantity of water in an insulated

container (the calorimeter). The initial temperature of the water is recorded with high

precision.

Ignition: The sample is ignited by passing an electric current through a fuse wire in contact

with the sample.

Temperature Measurement: The temperature of the water is monitored and recorded until it

reaches a maximum and then begins to cool. The total temperature change (ΔT) due to the

combustion is determined after correcting for heat exchange with the surroundings.

Calculation of Heat of Combustion: The heat of combustion at constant volume (ΔU_comb)

is calculated using the formula:

ΔU_comb = -C_cal * ΔT

where C_cal is the heat capacity of the calorimeter, determined by burning a standard

substance with a known heat of combustion (e.g., benzoic acid).

Conversion to Enthalpy of Combustion: The enthalpy of combustion (ΔH_comb) is then

calculated from ΔU_comb using the relationship:

ΔH_comb = ΔU_comb + Δn_gas * RT
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where Δn_gas is the change in the number of moles of gas in the combustion reaction, R is

the ideal gas constant, and T is the standard temperature (298.15 K).

Calculation of Enthalpy of Formation: The standard enthalpy of formation of

cycloundecanone is calculated from its enthalpy of combustion using Hess's Law and the

known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

The following diagram outlines the workflow for determining the enthalpy of formation using

bomb calorimetry.
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Bomb Calorimetry Experimental Workflow

1. Prepare and weigh
cycloundecanone sample

2. Pressurize bomb
with O₂

3. Assemble calorimeter
and record initial T

4. Ignite sample

5. Measure temperature
change (ΔT)

6. Calculate ΔU_comb

7. Calculate ΔH_comb

8. Calculate ΔfH° using
Hess's Law

Click to download full resolution via product page

Workflow for bomb calorimetry.
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Differential Scanning Calorimetry (DSC) (for Enthalpy of
Fusion)
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the

difference in the amount of heat required to increase the temperature of a sample and a

reference as a function of temperature. It is used to determine the enthalpy of phase

transitions, such as melting (fusion).

Experimental Protocol:

Sample and Reference Preparation: A small, accurately weighed amount of

cycloundecanone is sealed in an aluminum pan. An empty, sealed aluminum pan is used

as a reference.

Instrument Setup: The sample and reference pans are placed in the DSC cell. The

instrument is programmed with a specific temperature range and a constant heating rate.

Heating and Data Collection: The sample and reference are heated at a controlled rate. The

DSC instrument measures the difference in heat flow to the sample and the reference

required to maintain them at the same temperature.

Thermogram Analysis: The output is a thermogram, which plots heat flow versus

temperature. A phase transition, such as melting, appears as a peak on the thermogram.

Enthalpy of Fusion Calculation: The area under the melting peak is directly proportional to

the enthalpy of fusion (ΔH_fus). The instrument's software integrates this peak area to

calculate the enthalpy change.

Chirped-Pulse Fourier Transform Microwave (CP-FTMW)
Spectroscopy and Computational Chemistry (for
Conformational Analysis)
The detailed conformational landscape of cycloundecanone was elucidated through a

combination of high-resolution rotational spectroscopy and quantum chemical calculations.

Experimental and Computational Workflow:
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Conformational Search (Computational): The potential energy surface of cycloundecanone
is explored using computational methods (e.g., conformer-rotamer sampling programs) to

identify a large number of possible low-energy structures.[5]

Structure Optimization (Computational): The geometries of the identified conformers are

optimized using quantum chemical methods (e.g., Density Functional Theory - DFT, or

Møller-Plesset perturbation theory - MP2) to find the local energy minima.[5]

Spectroscopic Parameter Prediction (Computational): For each optimized conformer,

rotational constants and other spectroscopic parameters are calculated.

Microwave Spectroscopy (Experimental): A sample of cycloundecanone is introduced into a

high vacuum chamber and subjected to a supersonic expansion, which cools the molecules

to very low rotational and vibrational temperatures. This simplifies the resulting spectrum.

The sample is then irradiated with a series of short, high-power microwave pulses.

Data Acquisition (Experimental): The subsequent free induction decay of the molecular

emission is recorded in the time domain and then Fourier transformed to obtain a high-

resolution frequency-domain rotational spectrum.

Spectral Assignment: The experimentally observed rotational transitions are compared to the

computationally predicted spectra for each conformer, allowing for the unambiguous

identification and structural characterization of the conformers present in the sample.

Relative Abundance Analysis: The relative intensities of the assigned rotational transitions

are used to determine the relative abundances of the different conformers in the supersonic

expansion.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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